molecular formula C22H25FN6O2 B2403879 7-butyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(2-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 1020453-78-4

7-butyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(2-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2403879
M. Wt: 424.48
InChI Key: WPKQEYIWXOLADT-UHFFFAOYSA-N
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Description

7-butyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(2-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C22H25FN6O2 and its molecular weight is 424.48. The purity is usually 95%.
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Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '7-butyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(2-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione' involves the synthesis of the pyrazole ring, followed by the synthesis of the purine ring, and finally the coupling of the two rings to form the target compound.

Starting Materials
Butylamine, 2-Fluorobenzaldehyde, 3,5-Dimethyl-1H-pyrazole-4-carboxylic acid, Triethylamine, Ethyl chloroformate, 3-Methylxanthine, Sodium hydride, Dimethylformamide, Chloroacetyl chloride, Acetic anhydride, Hydrochloric acid, Sodium hydroxide, Methanol, Wate

Reaction
Step 1: Synthesis of 3,5-dimethyl-1H-pyrazole-4-carboxylic acid, React 3,5-dimethyl-1H-pyrazole with chloroacetyl chloride in the presence of triethylamine to form 3,5-dimethyl-1-(chloroacetyl)pyrazole, React 3,5-dimethyl-1-(chloroacetyl)pyrazole with sodium hydroxide to form 3,5-dimethyl-1H-pyrazole-4-carboxylic acid, Step 2: Synthesis of 2-fluorobenzyl-3-methylxanthine, React 2-fluorobenzaldehyde with butylamine in the presence of acetic anhydride to form N-butyl-2-fluorobenzamide, React N-butyl-2-fluorobenzamide with sodium hydride in the presence of dimethylformamide to form 2-fluorobenzylamine, React 2-fluorobenzylamine with ethyl chloroformate in the presence of triethylamine to form 2-fluorobenzyl carbamate, React 2-fluorobenzyl carbamate with 3-methylxanthine in the presence of sodium hydroxide to form 2-fluorobenzyl-3-methylxanthine, Step 3: Synthesis of 7-butyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(2-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione, React 3,5-dimethyl-1H-pyrazole-4-carboxylic acid with ethyl chloroformate in the presence of triethylamine to form 3,5-dimethyl-1-(ethoxycarbonyl)pyrazole-4-carboxylic acid, React 3,5-dimethyl-1-(ethoxycarbonyl)pyrazole-4-carboxylic acid with 2-fluorobenzyl-3-methylxanthine in the presence of hydrochloric acid to form 7-butyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(2-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

properties

IUPAC Name

7-butyl-8-(3,5-dimethylpyrazol-1-yl)-1-[(2-fluorophenyl)methyl]-3-methylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN6O2/c1-5-6-11-27-18-19(24-21(27)29-15(3)12-14(2)25-29)26(4)22(31)28(20(18)30)13-16-9-7-8-10-17(16)23/h7-10,12H,5-6,11,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPKQEYIWXOLADT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(N=C1N3C(=CC(=N3)C)C)N(C(=O)N(C2=O)CC4=CC=CC=C4F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-butyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(2-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

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